molecular formula C9H12ClN5O B15138661 Moxonidine-d7

Moxonidine-d7

Cat. No.: B15138661
M. Wt: 248.72 g/mol
InChI Key: WPNJAUFVNXKLIM-FFSDNRBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moxonidine-d7 involves the incorporation of deuterium atoms into the Moxonidine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Moxonidine with deuterium atoms using deuterated solvents or reagents.

    Direct Synthesis: This method involves the synthesis of Moxonidine from deuterated starting materials.

Industrial Production Methods

The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Moxonidine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dehydrogenated this compound, hydroxymethyl-Moxonidine-d7, and other hydroxylated derivatives .

Scientific Research Applications

Moxonidine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Moxonidine-d7 exerts its effects by selectively binding to imidazoline type 1 receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the inhibition of sympathetic nervous system activity. The reduction in sympathetic activity leads to a decrease in blood pressure. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, which may contribute to its beneficial effects on metabolic health .

Comparison with Similar Compounds

Moxonidine-d7 is unique compared to other similar compounds due to its selective agonist activity at imidazoline type 1 receptors and its deuterated nature. Some similar compounds include:

This compound’s unique properties make it a valuable tool in scientific research and a promising candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C9H12ClN5O

Molecular Weight

248.72 g/mol

IUPAC Name

4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2

InChI Key

WPNJAUFVNXKLIM-FFSDNRBLSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.